molecular formula C25H22N2O3 B11608060 N,N-dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide

N,N-dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide

Cat. No.: B11608060
M. Wt: 398.5 g/mol
InChI Key: IASBTVRZVLKHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE: is an organic compound with the molecular formula C24H22N2O3 It is characterized by the presence of a phthalimide group attached to a propanamide backbone, with two benzyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization. One common method involves the use of benzylamine and phthalic anhydride under reflux conditions to form the intermediate, which is then reacted with 3-bromopropionyl chloride to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor in the synthesis of pharmaceuticals .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a ligand in receptor binding studies.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The benzyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • N,N-DIBENZYL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PH-PROPANOHYDRAZIDE
  • N,N-DIBENZYL-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE

Comparison: Compared to similar compounds, N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is unique due to its specific substitution pattern on the propanamide backbone. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N,N-dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C25H22N2O3/c28-23(15-16-27-24(29)21-13-7-8-14-22(21)25(27)30)26(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14H,15-18H2

InChI Key

IASBTVRZVLKHKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.